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molecular formula C6H7BrN2O2S B1586792 Ethyl 2-amino-5-bromothiazole-4-carboxylate CAS No. 61830-21-5

Ethyl 2-amino-5-bromothiazole-4-carboxylate

Cat. No. B1586792
M. Wt: 251.1 g/mol
InChI Key: TWGNDRMYYDZGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05912243

Procedure details

Ethyl 2-aminothiazoles-4-carboxylate (5.0 g) (prepared from ethyl bromopyruvate and thiourea by the procedure described in J. Med. Chem., 1971, 14, 1075 for the corresponding oxazole) in concentrated hydrobromic acid (9 cm3) was stirred at ambient temperature and treated dropwise with bromine (3.2 g), then heated to 60° C. for 2 hours, neutralised with sodium carbonate and the product extracted into ethyl acetate. The organic phase was dried (MgSO4) and evaporated under reduced pressure to give ethyl 2-amino-5-bromothiazole-4-carboxylate (1.54 g). MH+ =251; 1H NMR: δ 1.40(3H,t); 4.40(2H,t); 5.6(2H,br s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH2:10][C:11]([NH2:13])=[S:12].O1C=CN=C1.BrBr.C(=O)([O-])[O-].[Na+].[Na+]>Br>[NH2:13][C:11]1[S:12][C:2]([Br:1])=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:10]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NC=C1
Name
Quantity
9 mL
Type
solvent
Smiles
Br
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)C(=O)OCC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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